molecular formula C12H18ClNO B590827 1-(methylamino)-1-phenylpentan-2-one hydrochloride CAS No. 1429402-13-0

1-(methylamino)-1-phenylpentan-2-one hydrochloride

Cat. No.: B590827
CAS No.: 1429402-13-0
M. Wt: 227.73 g/mol
InChI Key: GRVMWEMTEXKSKY-UHFFFAOYSA-N
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Description

Isopentedrone (hydrochloride) is a substituted cathinone and designer drug that is structurally similar to methcathinone, a controlled psychoactive stimulant. It is a variant of pentedrone, where the alpha-propyl and beta-keto groups have switched positions . This compound has been detected in seized designer drug powders and is primarily used for forensic and research purposes .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Isopentedrone (hydrochloride) are not well characterized due to its recent emergence and the complexity of its structure .

Cellular Effects

It is likely that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of Isopentedrone (hydrochloride) at different dosages in animal models are not well studied . It is possible that threshold effects, as well as toxic or adverse effects at high doses, could be observed .

Metabolic Pathways

The metabolic pathways involving Isopentedrone (hydrochloride) are not well characterized . It is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Isopentedrone (hydrochloride) is not well characterized . It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopentedrone (hydrochloride) involves the rearrangement of pentedrone, where the alpha-propyl and beta-keto groups are switched it is known that the compound is a by-product of the synthesis of pentedrone .

Industrial Production Methods: Industrial production methods for isopentedrone (hydrochloride) are not well-established due to its primary use in forensic and research settings. The compound is typically synthesized in small quantities for analytical reference standards .

Chemical Reactions Analysis

Types of Reactions: Isopentedrone (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Mechanism of Action

The specific mechanism of action of isopentedrone (hydrochloride) is not well-documented. as a substituted cathinone, it is likely to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This action is similar to other cathinones, which are known to inhibit the reuptake of these neurotransmitters, leading to increased stimulation .

Properties

IUPAC Name

1-(methylamino)-1-phenylpentan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-3-7-11(14)12(13-2)10-8-5-4-6-9-10;/h4-6,8-9,12-13H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVMWEMTEXKSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(C1=CC=CC=C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429402-13-0
Record name Isopentedrone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429402130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOPENTEDRONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLB4U5W9CC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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